molecular formula C29H26N2O3 B2463876 8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860787-07-1

8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No. B2463876
CAS RN: 860787-07-1
M. Wt: 450.538
InChI Key: IVOQTHMWTHHJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” is a complex organic compound. It contains multiple functional groups including methoxy groups (-OCH3) and a benzyl group (C6H5CH2-). The presence of these groups suggests that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecule likely has a complex structure due to the presence of multiple rings and functional groups. Acridine derivatives, which this molecule seems to be a part of, are characterized by their semi-planar heterocyclic structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, methoxybenzyl groups can be protected or deprotected under certain conditions .

Scientific Research Applications

1. Pharmacokinetics and Brain Penetration

The compound 8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine and its analogs like amsacrine have shown significant penetration through the blood-brain barrier, which is crucial for their efficacy in treating central nervous system disorders. These compounds are known to be extracted moderately by brain capillaries and retained in the brain, indicating their potential utility in delivering therapeutic agents across the blood-brain barrier (Cornford et al., 2004).

2. Anti-tumor and Anticancer Properties

Several derivatives of acridine, including indolocarbazole compounds, have demonstrated potent antitumor activities. For instance, the compound NB-506 has shown to inhibit the growth of murine and Ehrlich solid tumors and cause regression in various human cancer cells, indicating its potential as an anticancer drug for treating solid tumors in humans (Arakawa et al., 1995). Another study reported the high tumorigenicity of certain acridine derivatives on mouse skin and in newborn mice, highlighting the potent biological activity of these compounds (Kumar et al., 2001).

3. Neurochemical Effects and Potential Psychotropic Applications

Compounds related to acridine, such as 25B-NBOMe, have been studied for their effects on neurotransmitter release and potential psychotropic applications. These studies have shown that such compounds can affect dopamine, serotonin, acetylcholine, and glutamate release in various brain regions, induce hallucinogenic activity, and impact cognitive and motor functions (Wojtas et al., 2020). The findings indicate a complex interaction of these compounds with neurotransmitter pathways, providing insights into their potential therapeutic or adverse effects on neurological functions.

4. Imaging Studies of Psychedelic Drug Action

Imaging studies have utilized derivatives of acridine to study the brain's response to psychedelic drugs. These studies use molecular imaging techniques like PET or SPECT to understand the distribution, binding, and cerebrometabolic effects of these compounds. Such research is crucial in unraveling the mechanisms of action of psychedelic drugs and their potential therapeutic applications (Cumming et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many acridine derivatives exhibit bioactivities such as anti-inflammatory, anticancer, antimicrobial, and antiviral activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on elucidating the exact properties and potential applications of this compound. Given the interesting properties of similar compounds, “8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” could be a promising area of study .

properties

IUPAC Name

8,11-dimethoxy-13-[(4-methoxyphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O3/c1-32-20-11-8-18(9-12-20)17-31-24-7-5-4-6-21(24)22-13-10-19-16-23-25(33-2)14-15-26(34-3)28(23)30-27(19)29(22)31/h4-9,11-12,14-16H,10,13,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOQTHMWTHHJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C5=NC6=C(C=CC(=C6C=C5CC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.